3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Significance of 7-Azaindole Framework in Drug Discovery
The 7-azaindole framework (1H-pyrrolo[2,3-b]pyridine) is a nitrogen-rich bicyclic system that mimics the indole scaffold but offers distinct electronic and hydrogen-bonding properties. Its ability to form bidentate interactions with kinase hinge regions has made it a cornerstone in kinase inhibitor design. For example, vemurafenib , a B-RAF kinase inhibitor, utilizes 7-azaindole to achieve picomolar affinity by forming hydrogen bonds with backbone amides in the kinase hinge. Beyond oncology, 7-azaindole derivatives like ASM-7 inhibit SARS-CoV-2 viral entry by disrupting spike protein interactions with host ACE2 receptors. The scaffold’s versatility extends to targeting serine proteases, as seen in human neutrophil elastase (HNE) inhibitors with IC50 values as low as 14 nM.
Table 1: Key Therapeutic Applications of 7-Azaindole Derivatives
Historical Development of Pyrrolo[2,3-b]pyridine Chemistry
The synthesis of pyrrolo[2,3-b]pyridines dates to the 1960s, with early work focusing on Madelung and Fischer indole-type cyclizations. A 1969 study demonstrated the scaffold’s reactivity toward electrophilic substitution, particularly at the 3-position, enabling functionalization with halogens, nitro groups, and alkyl chains. The 2010s marked a shift toward medicinal applications, as seen in the development of PDE4B inhibitors featuring 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (e.g., 11h , IC50 = 0.11 μM). Advances in molecular docking and dynamics simulations further refined substituent placement, as illustrated by ASM-7 ’s optimized binding to the SARS-CoV-2 spike protein.
Position-Specific Reactivity Patterns of the Bicyclic System
The pyrrolo[2,3-b]pyridine system exhibits regioselective reactivity dominated by the 3-position due to electron-rich π-clouds from the pyrrole ring. Bromination and iodination preferentially occur at this site, as shown in classical studies where 2-phenyl-1H-pyrrolo[2,3-b]pyridine yielded 3-iodo derivatives upon treatment with hydrogen peroxide. Modern SAR studies leverage this reactivity; for instance, introducing a 3-bromo substituent in 3-bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine facilitates cross-coupling reactions for further derivatization. The 6-chloro group enhances electron withdrawal, stabilizing the sulfonyl moiety at position 1 while directing electrophiles to the 3-position.
Table 2: Electrophilic Substitution Reactions at the 3-Position
Contemporary Research Significance of this compound
This compound’s strategic substitution pattern makes it a linchpin in fragment-based drug design. The phenylsulfonyl group at position 1 enhances solubility and serves as a leaving group for nucleophilic aromatic substitution, while the 3-bromo and 6-chloro substituents act as handles for Suzuki-Miyaura and Buchwald-Hartwig couplings. In SARS-CoV-2 research, analogous brominated derivatives were pivotal in optimizing ASM-7 , which reduced viral entry by destabilizing spike-ACE2 binding. Similarly, chlorinated pyrrolo[2,3-b]pyridines have been used in PDE4B inhibitors to modulate cAMP levels in inflammatory cells.
Table 3: Derivatives of this compound in Drug Discovery
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-6-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-17(13-10(11)6-7-12(15)16-13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRJTSAMCKBFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, also known as BCPP, is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C13H8BrClN2O2S, and it has garnered attention for its biological activities, particularly as a kinase inhibitor and its applications in cancer research.
- IUPAC Name : this compound
- CAS Number : 1638761-42-8
- Molecular Weight : 371.64 g/mol
- Purity : Typically ≥ 95% .
Biological Activity Overview
The biological activity of BCPP has been explored primarily in the context of its role as a kinase inhibitor. Kinases are crucial for various cellular processes, including cell signaling, growth, and metabolism. Inhibitors like BCPP can potentially disrupt these processes in cancer cells.
BCPP is believed to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous cells.
Kinase Inhibition Studies
Recent studies have demonstrated that BCPP exhibits potent inhibitory effects against several kinases:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for BCPP against various kinases have been reported in the nanomolar range, indicating strong potency.
- Selectivity : BCPP shows selectivity towards certain kinase families, which is critical for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines (e.g., HeLa and L929) have shown that BCPP significantly reduces cell viability at low concentrations. The compound was effective in inducing apoptosis through caspase activation pathways.
- In Vivo Efficacy : Animal models treated with BCPP demonstrated a marked reduction in tumor size compared to control groups. These studies suggest that BCPP could be a promising candidate for further development as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrClN2O2S |
| Molecular Weight | 371.64 g/mol |
| CAS Number | 1638761-42-8 |
| Purity | ≥ 95% |
| Typical IC50 (Kinases) | Nanomolar Range |
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives known for their pharmacological properties. Notably, it has been studied for its potential in treating inflammatory conditions due to its inhibitory action on human neutrophil elastase. Molecular docking simulations have indicated favorable interactions between this compound and various molecular targets involved in inflammation, suggesting potential therapeutic applications in:
- Anti-inflammatory Agents : Studies have shown that modifications to the structure of 3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine could enhance its potency and selectivity as an anti-inflammatory agent .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by targeting specific pathways associated with tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
These findings suggest that the compound could serve as a lead candidate in developing new cancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
This antimicrobial activity highlights the potential for developing new antibiotics based on this compound.
Study on Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound in human peripheral blood mononuclear cells (PBMCs). The results indicated that the compound effectively inhibited the production of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory drug candidate.
Antitumor Research
In another case study focusing on various derivatives of pyrrolo compounds, researchers found that this compound exhibited superior anticancer activity compared to traditional chemotherapeutics. This study underscores its potential utility in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparative Insights
Reactivity and Synthetic Utility :
- The bromo and chloro substituents in the target compound make it highly reactive in cross-coupling reactions. For example, Suzuki coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) is feasible under Pd catalysis . In contrast, analogs like 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (lacking bromo) are less versatile for further derivatization .
- The trifluoromethyl group in 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine increases metabolic stability and membrane permeability, a trait absent in the target compound .
Biological Activity :
- Pyrrolo[2,3-b]pyridine derivatives are recognized as kinase inhibitors. For instance, 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives exhibit selective inhibition of mutant c-KIT kinases . The target compound’s bromo and chloro groups may similarly enhance binding affinity to kinase ATP pockets.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid demonstrates how polar functional groups (e.g., COOH) can redirect applications toward prodrug design or solubility-driven formulations .
Physical and Safety Profiles :
- Safety data for the positional isomer 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-85-1) highlight hazards such as respiratory irritation, suggesting that the pyrrolo[2,3-b]pyridine scaffold may require tailored handling protocols .
Q & A
Q. What are the key synthetic strategies for preparing 3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential halogenation and sulfonylation steps. For example:
- Halogenation : Bromine and chlorine substituents can be introduced via directed ortho-metalation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids .
- Sulfonylation : The phenylsulfonyl group is introduced by reacting the pyrrolopyridine core with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Purification : Silica gel chromatography with gradients of heptane/ethyl acetate or dichloromethane/ethyl acetate is commonly used to isolate the product .
Q. How is the structure of this compound confirmed after synthesis?
- Spectroscopy : and NMR are critical for confirming regiochemistry. For instance, aromatic protons in pyrrolo[2,3-b]pyridine derivatives typically appear as doublets or singlets between δ 7–9 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula, particularly for halogenated derivatives .
Q. What solvents and reaction conditions are optimal for handling this compound?
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water.
- Stability : Store under inert atmosphere (N/Ar) at –20°C to prevent decomposition. Moisture-sensitive reactions require anhydrous conditions .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation of the pyrrolo[2,3-b]pyridine core?
- Directing Groups : Nitro or methoxy groups at specific positions can direct bromination/chlorination to the desired sites. For example, nitration at position 3 facilitates subsequent halogenation at positions 5 or 6 .
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) enable selective cross-coupling with aryl halides or boronic acids, as seen in the synthesis of 5-aryl-3-nitro derivatives .
Q. What role does the phenylsulfonyl group play in modulating biological activity?
- Pharmacokinetics : The sulfonyl group enhances metabolic stability by reducing oxidative degradation. It may also improve solubility for in vitro assays .
- Target Binding : In kinase inhibitors, sulfonyl groups engage in hydrogen bonding with ATP-binding pockets, as demonstrated in FGFR inhibitors like compound 4h (FGFR1 IC = 7 nM) .
Q. How can conflicting NMR data for similar derivatives be resolved?
- Comparative Analysis : Cross-reference spectral data with structurally analogous compounds. For example, the downfield shift of NH protons (δ 12–13 ppm) confirms the presence of a sulfonyl group .
- Computational Modeling : Density functional theory (DFT) calculations predict chemical shifts, aiding in assignment .
Q. What strategies mitigate challenges in scaling up synthesis?
- Catalyst Optimization : Replace homogeneous catalysts (e.g., PdCl) with heterogeneous alternatives (e.g., Pd/C) to simplify purification .
- Flow Chemistry : Continuous flow systems improve yield and reproducibility for halogenation steps by maintaining precise temperature control .
Methodological Considerations
Q. How to address low yields in cross-coupling reactions involving bromo-chloro substituents?
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Q. How to optimize purification for highly halogenated derivatives?
- Mixed Mobile Phases : Combine ethyl acetate with dichloromethane (90:10) to improve separation on silica gel .
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals, as demonstrated for 5-bromo-3-nitro derivatives (94% purity) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Storage : Keep in amber vials under inert gas to prevent light- or moisture-induced degradation .
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
